Hydrogen Bond Donor Advantage Over Triazole-Thiol Analogs
The triazolone core provides two hydrogen bond donors (HBD) compared to the single HBD of the analogous thiol (5-(piperidin-1-yl)-1H-1,2,4-triazole-3-thiol). Computational predictions indicate that the target compound exhibits an HBD count of 2 versus 1 for the thiol analog, which can critically influence target binding thermodynamics and receptor pharmacophore matching [1]. This difference is a direct consequence of the keto group in the 3-position versus the thiol group.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 5-(Piperidin-1-yl)-1H-1,2,4-triazole-3-thiol: 1 HBD (predicted) |
| Quantified Difference | +1 HBD for target compound |
| Conditions | Calculated molecular property (PubChem / Cactvs descriptor) |
Why This Matters
A higher HBD count can enable additional key interactions with protein targets that require dual hydrogen bond donation, a feature not achievable with the thiol analog, influencing target selectivity and binding affinity in structure-based drug design.
- [1] PubChem Compound Summary for CID 135522567, 5-(Piperidin-1-yl)-1H-1,2,4-triazol-3(2H)-one. National Center for Biotechnology Information, 2025. View Source
